molecular formula C25H21FN2O4S B2959999 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 895649-96-4

2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

货号: B2959999
CAS 编号: 895649-96-4
分子量: 464.51
InChI 键: KBFNHACNKDPCQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, which are critical for cell proliferation, survival, and differentiation. Its core research value lies in its utility as a precise chemical tool for probing the complex biological functions of EGFR in both normal and pathological states. Researchers employ this inhibitor in vitro to investigate oncogenic signaling in various cancer cell lines, particularly those driven by aberrant EGFR activity, and to study mechanisms of resistance to first-generation EGFR-targeted therapies. The specific structural features, including the 4-ethylbenzenesulfonyl and N-phenylacetamide groups, are believed to contribute to its binding affinity and selectivity profile, making it a compound of interest for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing novel kinase inhibitors. Its application is strictly confined to basic research, including enzymatic assays, cell-based phenotypic screening, and the elucidation of signal transduction networks.

属性

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-2-17-8-11-20(12-9-17)33(31,32)23-15-28(16-24(29)27-19-6-4-3-5-7-19)22-13-10-18(26)14-21(22)25(23)30/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFNHACNKDPCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Amide Formation: The final step involves the formation of the amide linkage through the reaction of the quinoline derivative with phenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

化学反应分析

Types of Reactions

2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the fluorine atom.

科学研究应用

2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the sulfonyl and fluoro groups can enhance its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Similar Compounds

Structural analogs of this compound share the quinoline-acetamide scaffold but differ in substituents on the sulfonyl group, quinoline ring, and acetamide side chain. Below is a comparative analysis based on available evidence:

Structural Modifications and Substituent Effects

Compound Sulfonyl Group Quinoline Substituents Acetamide Modification Key Features
Target Compound 4-Ethylbenzenesulfonyl 6-Fluoro, 4-oxo N-phenyl Enhanced lipophilicity from ethyl group; potential for kinase inhibition .
2-{6-Ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl}-N-(2-methylphenyl)acetamide 4-Fluorobenzenesulfonyl 6-Ethoxy, 4-oxo N-(2-methylphenyl) Ethoxy group may increase metabolic stability; fluorophenyl enhances polarity.
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl 6-Ethyl, 4-oxo N-(4-chlorophenyl) Chlorophenyl moiety may improve binding affinity to hydrophobic targets.
(E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide N/A Indolinone core with fluoro N-(quinolin-6-yl) Nitrobenzyl group introduces electron-withdrawing effects; indolinone scaffold.

Physicochemical and Pharmacological Implications

  • Lipophilicity : The 4-ethylbenzenesulfonyl group increases logP compared to analogs with smaller substituents (e.g., 4-fluorobenzenesulfonyl in ).
  • Bioactivity : Fluorine at position 6 may enhance membrane permeability, while the N-phenylacetamide moiety could mediate target binding (e.g., kinase or protease inhibition) .
  • Metabolic Stability : Ethyl and ethoxy groups (in ) may reduce oxidative metabolism compared to halogenated analogs.

生物活性

The compound 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide, also known as C655-0603, is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic uses.

  • Molecular Formula : C26H23FN2O5S
  • Molecular Weight : 479.54 g/mol
  • IUPAC Name : 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
  • SMILES Notation : CCc(cc1)ccc1S(C1=CN(CC(Nc(cc2)ccc2OC)=O)c(ccc(F)c2)c2C1=O)(=O)=O

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The sulfonamide and quinoline moieties contribute to its binding affinity and specificity for these targets. This interaction can lead to inhibition or modulation of enzymatic activity, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that compounds similar to C655-0603 exhibit significant antimicrobial properties. For instance, studies involving derivatives of quinoline have shown promising results against a range of bacterial strains. The compound's structural features may enhance its potency against resistant strains.

Antifungal Activity

In vitro assays have indicated that the compound possesses antifungal activity. A study reported that related quinoline derivatives showed moderate to potent antifungal effects against several pathogenic fungi at concentrations around 50 μg/mL. This suggests that C655-0603 could be a candidate for further development as an antifungal agent.

Anticancer Properties

Emerging research highlights the potential anticancer activity of C655-0603. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to target key oncogenic pathways, including PI3K/Akt signaling.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria at low micromolar concentrations.
Antifungal Assays Exhibited effective antifungal activity against Candida albicans and Aspergillus niger, with IC50 values comparable to established antifungals.
Anticancer Activity Induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of approximately 15 μM, highlighting its potential as a therapeutic agent in oncology.

Safety and Toxicology

Preliminary safety assessments indicate that C655-0603 has a favorable toxicity profile in animal models. Further studies are required to establish comprehensive toxicological data, including long-term effects and potential interactions with other pharmaceuticals.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide, and how can reaction yields be improved?

  • Methodological Answer : Optimize multi-step synthesis using sulfonylation and coupling reactions. For example, introduce the 4-ethylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C). Monitor intermediates via TLC/HPLC and improve yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to quinolinone precursor) . Fluorination at the 6-position may require selective reagents like Selectfluor® to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound, particularly the sulfonyl and acetamide moieties?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The sulfonyl group’s electron-withdrawing effect deshields adjacent protons (e.g., δ ~7.5–8.0 ppm for aromatic protons near the sulfonyl). IR spectroscopy (S=O stretch at ~1350–1150 cm1^{-1}) validates sulfonation. For acetamide, observe carbonyl stretching (~1680 cm1^{-1}) and NH bending (~1550 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What crystallographic tools (e.g., SHELX) are recommended for resolving the compound’s 3D structure and intermolecular interactions?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. SHELXL handles small-molecule crystallography efficiently, refining parameters like thermal displacement and occupancy. For sulfonyl-acetamide packing interactions, analyze hydrogen bonds (e.g., N–H···O) using Mercury visualization tools. Resolve twinning or disorder issues via SHELXD for initial phase solutions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. For enzyme targets (e.g., kinases), use AutoDock Vina to simulate binding poses. Validate docking results with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of ligand-protein interactions over 100-ns trajectories .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell-line authenticity (STR profiling). Use orthogonal assays: e.g., fluorescence polarization for binding affinity and Western blotting for downstream target modulation. Replicate dose-response curves (n ≥ 3) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests). Cross-reference with structural analogs to identify SAR trends .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for a target enzyme over off-target isoforms?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., ethyl → methyl/benzyl on the sulfonyl group). Test against a panel of isoform enzymes (e.g., kinase family members). Use competitive binding assays (SPR/ITC) to quantify KdK_d. Pair with co-crystallization (SC-XRD) to visualize binding pocket interactions. Prioritize modifications that increase steric hindrance for off-target isoforms .

Q. What methodologies resolve discrepancies in crystallographic data, such as unexpected bond lengths or electron density anomalies?

  • Methodological Answer : Re-process raw diffraction data with SHELXL, adjusting parameters like absorption correction (SADABS). For ambiguous electron density, test alternate refinement models (e.g., partial occupancy of solvent molecules). Validate geometric parameters against Cambridge Structural Database (CSD) benchmarks. If disorder persists, consider low-temperature (100 K) data collection to reduce thermal motion artifacts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。